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molecular formula C16H19NO4 B3027215 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1252672-36-8

4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B3027215
M. Wt: 289.33
InChI Key: YFIVNTSORJFXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139534B2

Procedure details

A 2-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, a reflux condenser, and a nitrogen inlet. The flask was charged with 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (100 g, 0.504 mol) and anhydrous toluene (500 mL). The flask was cooled to 10° C. and DIEA (175 mL, 1.008 mol) was slowly added over 5 min resulting in a mild exotherm up to 14° C. Diphenylphosphonic azide (130 mL, 0.605 mol) was slowly added to the reaction mixture. The mixture was heated to about 60° C. when off-gassing began. The reaction quickly generated a large amount of gas and exothermed to reflux. The reaction was stirred at reflux (110° C.) for 2 h, then cooled to 50° C. and slowly treated with benzyl alcohol (104 mL, 1.008 mol) over 5 min. The reaction was heated again to 110° C. and stirred for 40 h. The reaction mixture was concentrated to an oil in vacuo, dissolved in ethyl acetate (2 L), washed with brine (500 mL), and the brine layer was extracted with ethyl acetate (2×400 mL). The combined organics were dried over sodium sulfate, filtered, and concentrated to a crude oil which was transferred to a 5-L, 3-neck, round bottom flask equipped with a mechanical stirrer, a J-KEM temperature controller, and a nitrogen inlet. The flask was charged with methanol (2 L). The mixture was cooled to 10° C. and treated with 2N sodium hydroxide (500 mL) over 5 min resulting in an exotherm to 16° C. The reaction was stirred at 60° C. for 20 h when TLC analysis (20% methanol/ethyl acetate) indicated a complete reaction. The reaction was cooled to room temperature and methanol was removed in vacuo. With cooling, the reaction mixture was acidified using 2 N hydrochloric acid (480 mL) to pH 2-3. The aqueous mixture was extracted using ethyl acetate (2 L, then 500 mL). The combined organic layers were washed with brine (400 mL), dried over sodium sulfate, and concentrated to provide the crude product as a brown oil. The crude product was purified by silica gel chromatography (20-100% ethyl acetate/hexane) providing 132 g (91%) of 4-(benzyloxycarbonylamino)-bicyclo[2.2.1]heptane-1-carboxylic acid. 1H NMR (500 Hz, DMSO-d6) δ ppm 12.12 (s, 1H), 7.56 (s, 1H), 7.34-7.38 (m, 4H), 7.28-7.32 (m, 1H), 4.98 (s, 2H), 1.80-1.93 (m, 4H), 1.79 (s, 2H), 1.64 (t, J=9.1 Hz, 2H), 1.57 (t, J=8.8 Hz, 2H).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
175 mL
Type
reactant
Reaction Step Three
Name
Diphenylphosphonic azide
Quantity
130 mL
Type
reactant
Reaction Step Four
Quantity
104 mL
Type
reactant
Reaction Step Five
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC([C:5]12[CH2:11][C:8]([C:12]([OH:14])=[O:13])([CH2:9][CH2:10]1)[CH2:7][CH2:6]2)=O.CC[N:17]([CH:21](C)C)C(C)C.C1C=CC([O:30]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1.[CH2:43]([OH:50])[C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1>CO.C(OCC)(=O)C.C1(C)C=CC=CC=1>[CH2:43]([O:50][C:21]([NH:17][C:5]12[CH2:11][C:8]([C:12]([OH:14])=[O:13])([CH2:7][CH2:6]1)[CH2:9][CH2:10]2)=[O:30])[C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1 |f:4.5|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Quantity
100 g
Type
reactant
Smiles
COC(=O)C12CCC(CC1)(C2)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
175 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Diphenylphosphonic azide
Quantity
130 mL
Type
reactant
Smiles
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
Step Five
Name
Quantity
104 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Six
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a mild exotherm up to 14° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to about 60° C. when
CUSTOM
Type
CUSTOM
Details
The reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (110° C.) for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated again to 110° C.
STIRRING
Type
STIRRING
Details
stirred for 40 h
Duration
40 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to an oil in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (2 L)
WASH
Type
WASH
Details
washed with brine (500 mL)
EXTRACTION
Type
EXTRACTION
Details
the brine layer was extracted with ethyl acetate (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude oil which
CUSTOM
Type
CUSTOM
Details
3-neck, round bottom flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
The flask was charged with methanol (2 L)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10° C.
ADDITION
Type
ADDITION
Details
treated with 2N sodium hydroxide (500 mL) over 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
resulting in an exotherm to 16° C
CUSTOM
Type
CUSTOM
Details
a complete reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
methanol was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
With cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted
WASH
Type
WASH
Details
The combined organic layers were washed with brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide the crude product as a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (20-100% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC12CCC(CC1)(C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 132 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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